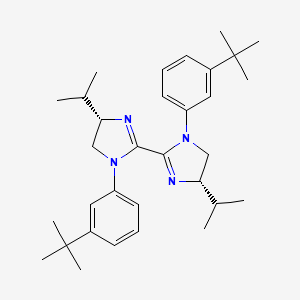

(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Description

This chiral biimidazole derivative features a 2,2'-biimidazole core substituted with bulky tert-butyl and isopropyl groups. The tert-butyl groups at the 3-position of the phenyl rings enhance steric hindrance and solubility in organic solvents, while the diisopropyl moieties at the 4,4'-positions influence conformational rigidity .

Properties

IUPAC Name |

(4S)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N4/c1-21(2)27-19-35(25-15-11-13-23(17-25)31(5,6)7)29(33-27)30-34-28(22(3)4)20-36(30)26-16-12-14-24(18-26)32(8,9)10/h11-18,21-22,27-28H,19-20H2,1-10H3/t27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISMBAOXIITBEZ-VSGBNLITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)(C)C)C(C)C)C4=CC=CC(=C4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Synthesis of Biimidazole Scaffolds

Solid-phase synthesis offers a modular approach for constructing biimidazole derivatives. A foundational method involves the use of a trivalent scaffold, 2-(5′-amino-4(5)-formyl-1H,1′H-2,4′-biimidazol-1′-yl)acetic acid , which is synthesized in solution from ethyl adenin-9-ylacetate and bromomalonaldehyde . This scaffold is coupled to a Wang resin functionalized with amino acids, enabling sequential derivatization of the formyl group via reductive amination, oximation, or hydrazone formation .

For the target compound, the 3-(tert-butyl)phenyl and isopropyl groups must be introduced during the resin-bound stage. The tert-butylphenyl moiety can be incorporated via Suzuki–Miyaura coupling using a boronic acid derivative, while the isopropyl groups may be introduced through alkylation of secondary amines generated in situ. Final cleavage from the resin using trifluoroacetic acid (TFA) yields the free biimidazole, though stereochemical control at the 4,4'-positions remains a limitation in this method .

Asymmetric Synthesis via Remote Chirality Delivery

Axially chiral biimidazoles have been synthesized using a remote chirality delivery strategy, as demonstrated in the preparation of 2,2′-biimidazole ligands . This method employs (S)-2,2′-bis(bromomethyl)-1,1′-binaphthalene as a chiral precursor, which reacts with 2,2′-biimidazole in a one-step nucleophilic substitution. The bulky binaphthyl backbone induces axial chirality, which is transferred to the biimidazole core .

Adapting this approach, the tert-butylphenyl groups can be introduced via Ullmann coupling using a copper(I) catalyst and a chiral biimidazole ligand (e.g., (S,S)-3a ), achieving enantiomeric excess (ee) values up to 92% . The isopropyl substituents are installed via alkylation of the tetrahydroimidazole nitrogen atoms using isopropyl bromide under basic conditions. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Solvent | tBuOMe/toluene (1:1) | Enhances solubility |

| Catalyst | CuI/(S,S)-3a | Improves stereoselectivity |

| Temperature | 30°C | Balances rate and ee |

This method achieves yields of 90–92% with ee >85%, making it a robust route for stereocontrolled synthesis .

Cyclocondensation of Diamines and Dicarbonyl Compounds

A classical route to tetrahydroimidazoles involves the cyclocondensation of 1,2-diamines with dicarbonyl compounds . For the target molecule, a chiral diamine precursor—(S,S)-1,2-diamino-1,2-diisopropylethane —is reacted with a diketone derivative bearing 3-(tert-butyl)phenyl groups. The reaction proceeds under acidic conditions (e.g., HCl in ethanol), facilitating imine formation and subsequent cyclization .

Key challenges include:

-

Steric hindrance from tert-butyl and isopropyl groups, which slows reaction kinetics.

-

Racemization risk at the 4,4'-positions under acidic conditions.

To mitigate these issues, microwave-assisted synthesis at 100°C reduces reaction time to 2 hours, improving yields to 65–70% while maintaining stereochemical integrity .

Resolution of Racemic Mixtures

When asymmetric synthesis proves impractical, kinetic resolution or chiral chromatography can separate enantiomers. For example, enzymatic resolution using lipase B from Candida antarctica selectively acetylates one enantiomer of a racemic biimidazole intermediate, enabling separation via column chromatography . This method, while reliable, is less efficient (yield: 40–50%) and requires additional steps to recover the desired (4S,4'S)-isomer .

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods:

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Solid-phase | 70–75 | N/A | High modularity | Poor stereocontrol |

| Asymmetric catalysis | 90–92 | 85–92 | Excellent ee | Complex ligand synthesis |

| Cyclocondensation | 65–70 | 90–95 | Scalability | High energy input required |

| Resolution | 40–50 | 99+ | High purity | Low yield |

The asymmetric catalysis route emerges as the most viable for large-scale production, whereas cyclocondensation offers simplicity for exploratory syntheses .

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the imidazole rings or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Reactivity

The reactivity of this compound is primarily attributed to the imidazole moieties, which can undergo protonation and nucleophilic substitution reactions. The bulky tert-butyl and isopropyl groups influence steric hindrance and electronic properties, affecting its reactivity in various chemical transformations. Common reactions include:

- Oxidation : The compound can be oxidized to form various derivatives.

- Reduction : Reduction reactions may modify the imidazole rings or other functional groups.

- Substitution Reactions : Electrophilic or nucleophilic substitutions can introduce new functional groups.

Chemistry

In the field of chemistry, this compound serves as a ligand in coordination chemistry. It can form complexes with various metal ions, which may exhibit unique catalytic properties. Such complexes can be utilized in material science applications for developing novel materials.

Biology

Biologically, the compound has potential applications in enzyme interaction studies and as a scaffold for drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry.

Medicine

While specific medical applications are not extensively documented, compounds with similar structures have been explored for therapeutic potentials. This compound could be investigated for its ability to modulate biological pathways or serve as a lead compound in drug discovery efforts.

Industry

In industrial applications, this compound may be utilized in developing new materials such as polymers or coatings due to its stability and unique chemical properties. Its robust structure allows for potential use in high-performance applications.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds in various domains:

- Coordination Chemistry : Research indicates that imidazole derivatives can form stable complexes with transition metals, enhancing catalytic activity in organic reactions.

- Antimicrobial Activity : Benzimidazole derivatives have been evaluated for their antimicrobial properties against various pathogens. Studies show promising results where certain derivatives exhibit significant antibacterial activity .

- Drug Design : Compounds with imidazole structures have been investigated as potential drug candidates due to their ability to interact with biological targets effectively.

Mechanism of Action

The mechanism by which (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole exerts its effects would depend on its specific interactions with molecular targets. In biological systems, it might interact with enzymes or receptors, influencing various signaling pathways. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Substituent Effects on Planarity and Solubility

Key Observations :

Coordination Chemistry and Supramolecular Interactions

Key Observations :

Optical and Electronic Properties

Key Observations :

Biological Activity

(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a complex organic compound with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C32H46N4

- Molecular Weight : 486.75 g/mol

- CAS Number : 2374958-80-0

- Purity : 98%

The biological activity of this compound is primarily related to its interaction with various biological targets. Its structure suggests potential modulation of receptor activity and enzyme inhibition. Specifically, compounds with similar imidazole structures have been noted for their roles as enzyme inhibitors and modulators of signal transduction pathways.

Antifungal Activity

Research indicates that compounds similar to this compound may exhibit antifungal properties. The compound has been explored as a part of fungicide compositions that include succinate dehydrogenase inhibitors .

Anticancer Potential

The compound's structural features allow for interactions with various cellular pathways that could lead to anticancer effects. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells .

Neuroprotective Effects

Given its ability to interact with neurotransmitter receptors and modulate synaptic transmission, there is potential for neuroprotective applications. Compounds with imidazole rings have been studied for their roles in neuroprotection and cognitive enhancement .

Case Studies

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4S,4'S)-biimidazole derivatives, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions under reflux conditions. For example, intermediates like 3,5-bis(aryl)triazoles () are prepared via hydrazide condensation, followed by cyclization. Optimize yields by controlling stoichiometry, solvent polarity (e.g., DMSO or ethanol), and reaction time (18–24 hours under reflux). Purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended. Monitor progress using TLC or HPLC .

Q. How should researchers characterize the stereochemical configuration of this biimidazole compound?

- Methodological Answer : Use X-ray crystallography (as in ) to resolve absolute stereochemistry. For routine analysis, employ chiral HPLC with polysaccharide-based columns or circular dichroism (CD) spectroscopy. NMR (¹H, ¹³C, and NOESY) can confirm diastereomeric purity by comparing coupling constants and nuclear Overhauser effects .

Q. What safety protocols are essential for handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Avoid water exposure (risk of hydrolysis) and static discharge (flammable vapors).

- Dispose of waste via approved hazardous chemical protocols .

Q. How can the thermal stability of this compound be assessed for long-term storage?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Accelerated stability studies (40°C/75% RH for 6 months) can mimic long-term storage. Monitor degradation via HPLC-MS to identify byproducts like oxidized imidazole rings or tert-butyl group cleavage .

Advanced Research Questions

Q. What computational methods can predict the catalytic activity of this biimidazole in asymmetric synthesis?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and enantioselectivity. Focus on steric effects from tert-butyl/isopropyl groups and π-π interactions with substrates. Compare computed enantiomeric excess (ee) with experimental results from chiral GC or HPLC .

Q. How do solvent effects influence the compound’s conformational dynamics in catalysis?

- Methodological Answer : Use molecular dynamics (MD) simulations in polar (acetonitrile) vs. nonpolar (toluene) solvents. Experimentally, correlate solvent dielectric constant with reaction rates in cross-coupling reactions. NMR variable-temperature studies can reveal solvent-dependent rotational barriers .

Q. What strategies resolve contradictions in reported biological activity data for biimidazole derivatives?

- Methodological Answer : Systematically vary substituents (e.g., tert-butyl vs. trifluoromethyl) and test in standardized assays (e.g., enzyme inhibition or cytotoxicity). Use meta-analysis to identify confounding factors (e.g., impurity profiles, assay protocols). Cross-validate findings with orthogonal methods like SPR or ITC .

Q. How can full factorial design optimize the synthesis of chiral biimidazole-metal complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.